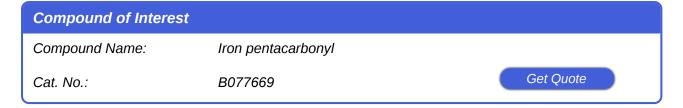


Thermodynamic Properties of Iron Pentacarbonyl: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **iron pentacarbonyl** (Fe(CO)₅). The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, outlines experimental methodologies for determining these properties, and includes visualizations of relevant processes.

Core Thermodynamic and Physical Properties

Iron pentacarbonyl is a yellow to dark red oily liquid at room temperature.[1] It is a volatile compound with a musty odor.[2][3] Key physical and thermodynamic properties are summarized in the tables below.

Table 1: Physical Properties of Iron Pentacarbonyl



Property	Value	Source(s)	
Molecular Formula	Fe(CO)₅		
Molar Mass	195.90 g/mol [2][3]		
Appearance	Straw-yellow to brilliant orange liquid	[2]	
Density	1.453 g/cm ³	[2][3]	
Melting Point	-21.0 °C (-5.8 °F; 252.2 K)) °C (-5.8 °F; 252.2 K) [2]	
Boiling Point	103 °C (217 °F; 376 K)	[2]	
Vapor Pressure	40 mmHg at 30.6 °C	mmHg at 30.6 °C [2][3]	
Refractive Index (nD)	1.5196 at 20 °C	[2]	
Solubility	Insoluble in water; Soluble in organic solvents	[2][3]	

Table 2: Thermodynamic Properties of Iron Pentacarbonyl



Property	Value	Units	Source(s)
Enthalpy of Formation (Liquid, ΔfH°liquid)	-766.09	kJ/mol	[4]
-764.1 ± 6.7	kJ/mol	[4]	
-182.6	kcal/mol	[5][6]	_
Enthalpy of Combustion (Liquid, ΔcH°liquid)	-1614.6 ± 6.3	kJ/mol	[4]
-386.9	kcal/mol	[5]	
Standard Molar Entropy (Liquid, S°liquid,1 bar)	337.08	J/mol·K	[4]
338	J·mol⁻¹·K⁻¹	[3]	
Heat Capacity (Liquid, Cp)	240.6	J/mol·K	[6]
56.9	cal/mol·°C (at 14 °C)	[5][6]	
Enthalpy of Vaporization (ΔvapH)	40.1 ± 0.5	kJ/mol (at 279 K)	[4]
39.0	kJ/mol (at 309 K)	[4]	
9.6	kcal/mole	[5][6]	
9.588 ± 0.12	kcal/mole	[7]	
Enthalpy of Fusion (ΔfusH)	3161	cal/mol	[5][6][8]
First Bond Dissociation Energy (Fe(CO)4-CO)	174 ± 13	kJ/mol	[4]

Experimental Protocols



The determination of the thermodynamic properties of **iron pentacarbonyl** requires specialized experimental techniques, particularly due to its volatility and sensitivity to air and light.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of **iron pentacarbonyl** is determined indirectly through its enthalpy of combustion, measured using a bomb calorimeter.

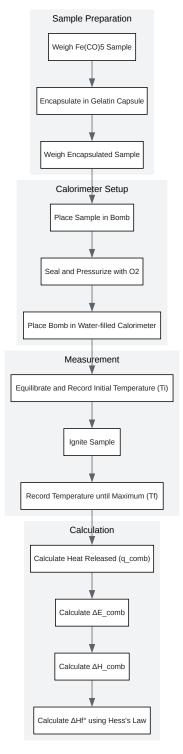
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured. From this, the enthalpy of combustion can be calculated, and subsequently, the enthalpy of formation can be determined using Hess's Law.

Methodology:

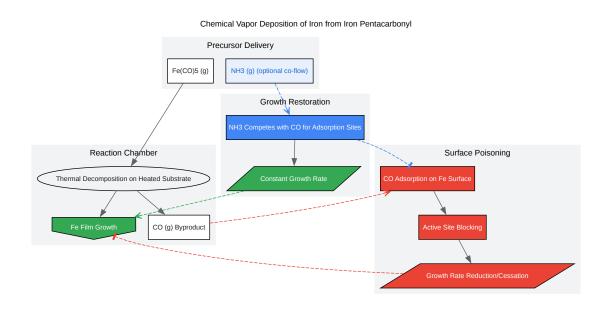
- Sample Preparation: A precise mass of liquid **iron pentacarbonyl** is encapsulated in a container of known heat of combustion, such as a gelatin capsule, to ensure complete combustion and prevent premature vaporization.
- Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is sealed and placed in an insulating jacket to minimize heat exchange with the surroundings.
- Combustion: The sample is ignited electrically. The temperature of the water in the bucket is recorded before and after combustion to determine the temperature change.
- Calculation: The heat of combustion is calculated from the temperature change, the heat
 capacity of the calorimeter system (determined by calibrating with a substance of known
 heat of combustion, like benzoic acid), and the mass of the sample. The standard enthalpy of
 formation is then calculated using the standard enthalpies of formation of the combustion
 products (Fe₂O₃(s) and CO₂(g)).



Experimental Workflow for Bomb Calorimetry







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References







- 1. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Iron pentacarbonyl [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
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